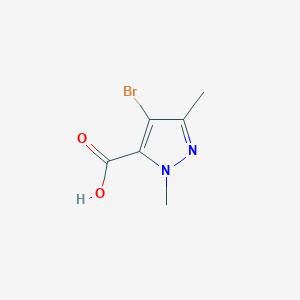
2-Bromo-3-methylbenzoic acid
Overview
Description
2-Bromo-3-methylbenzoic acid is a disubstituted benzoic acid . It has a molecular formula of C8H7BrO2, an average mass of 215.044 Da, and a monoisotopic mass of 213.962936 Da .
Synthesis Analysis
2-Bromo-3-methylbenzoic acid can be synthesized from 2-bromo-4-nitrotoluene via the Von-Richter reaction . This reaction involves the use of potassium cyanide in 2-ethoxyethanol, followed by acidification with concentrated hydrochloric acid .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylbenzoic acid consists of a benzene ring substituted with a bromine atom, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis
2-Bromo-3-methylbenzoic acid can be used to synthesize N-phenyl-3-methylanthranilic acid via a copper-catalyzed amination reaction with aniline .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 308.3±30.0 °C at 760 mmHg, and a flash point of 140.2±24.6 °C . It has a molar refractivity of 45.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 134.4±3.0 cm3 .Scientific Research Applications
Synthesis of N-phenyl-3-methylanthranilic Acid
2-Bromo-3-methylbenzoic acid can be used to synthesize N-phenyl-3-methylanthranilic acid via a copper-catalyzed amination reaction with aniline . This reaction is chemo- and regioselective, eliminating the need for acid protection and producing N-aryl and N-alkyl anthranilic acid derivatives in up to 99% yield .
Intermediate in Organic Synthesis
2-Bromo-3-methylbenzoic acid is formed as an intermediate during the synthesis of 2-bromo-4-nitrotoluene . This intermediate can be obtained from 2-bromo-4-nitrotoluene via the Von-Richter reaction .
Synthesis of 4-(bromoacetyl)isoindolin-1-one
3-Bromo-2-methylbenzoic acid, a compound similar to 2-Bromo-3-methylbenzoic acid, may be used to synthesize 4-(bromoacetyl)isoindolin-1-one . This compound has potential applications in the development of various biologically active compounds.
Preparation of Isocoumarins
3-Bromo-2-methylbenzoic acid can also be used in the preparation of isocoumarins . Isocoumarins are a type of organic compound that have been studied for their potential biological activities.
Synthesis of β2 Adrenoceptor Agonists
3-Bromo-2-methylbenzoic Acid is used in the preparation of β2 adrenoceptor agonists . These agonists are used in the treatment of conditions like asthma and COPD.
Preparation of HIV-1 Entry Inhibitors
3-Bromo-2-methylbenzoic Acid is also used in the preparation of HIV-1 entry inhibitors . These inhibitors can prevent the HIV-1 virus from entering host cells, thereby preventing infection.
Safety and Hazards
2-Bromo-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Future Directions
properties
IUPAC Name |
2-bromo-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRTWJCYIWGKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370813 | |
| Record name | 2-Bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53663-39-1 | |
| Record name | 2-Bromo-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes for obtaining 2-bromo-3-methylbenzoic acid?
A1: The research outlines two distinct synthesis pathways for 2-bromo-3-methylbenzoic acid:
- Direct Oxidation: Aqueous sodium dichromate can oxidize 2-bromo-m-xylene under carbon dioxide pressure, yielding 2-bromoisophthalic acid. []
- Multi-Step Synthesis: This approach involves the NBS-bromination of 2-bromo-m-xylene, followed by Sommelet oxidation to an aldehyde intermediate. A final potassium permanganate oxidation yields 2-bromo-3-methylbenzoic acid. []
Q2: What is the role of 2-bromo-4-nitrotoluene in the synthesis of 2-bromo-3-methylbenzoic acid?
A2: While not explicitly described in the provided abstract, 2-bromo-4-nitrotoluene likely serves as a precursor in the synthesis of 2-bromo-3-methylbenzoic acid. [] Further synthetic steps, such as nitro group reduction followed by oxidation of the methyl group, would be required to obtain the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)



![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)


